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Tris(dimethylamino)arsine

Cat. No.: B1606909
CAS No.: 6596-96-9
M. Wt: 207.15 g/mol
InChI Key: QSLGKGJRFUIAEG-UHFFFAOYSA-N
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Description

Significance of Organoarsenic Precursors in Contemporary Materials Science

Organoarsenic precursors are indispensable in the fabrication of III-V compound semiconductors, such as gallium arsenide (GaAs) and indium arsenide (InAs), which are foundational materials for a host of modern technologies. gastech.co.ilpsu.edu These semiconductors possess superior electronic properties, including high electron mobility and a direct bandgap, making them ideal for applications in high-frequency electronics, lasers, photodetectors, and high-efficiency solar cells. gastech.co.ilgoogle.com The unique chemical properties of organoarsenic compounds, which contain a chemical bond between arsenic and carbon, allow for the controlled delivery of arsenic atoms during thin film deposition processes like Metal-Organic Chemical Vapor Deposition (MOCVD). amazonaws.comacs.org

Beyond traditional semiconductor wafers, organoarsenic precursors such as Tris(dimethylamino)arsine are proving to be pivotal in the synthesis of nanoscale materials. They are increasingly used to create colloidal quantum dots, which exhibit quantum mechanical properties and have applications in advanced displays, biomedical imaging, and next-generation solar cells. nih.govcdc.gov The versatility of organoarsenic precursors also extends to the doping of other semiconductor materials, for instance, in the production of p-type HgCdTe for infrared detectors. osha.govucl.ac.uk The development of novel organoarsenic compounds continues to push the boundaries of materials science, enabling the creation of materials with tailored electronic and optical properties for cutting-edge applications. linde-gas.atnaun.org

Historical Trajectories and Evolution of Arsenic Precursor Chemistry in Semiconductor Fabrication

The journey of arsenic precursors in semiconductor fabrication is a compelling narrative of balancing performance with safety. The initial synthesis of gallium arsenide in 1926 and the subsequent realization of its semiconductor properties in the 1950s laid the groundwork for its use in electronic devices. eiga.eu The advent of MOCVD in 1967 by Harold M. Manasevit revolutionized the production of compound semiconductors, establishing itself as a dominant process for creating complex, multilayered structures. acs.orgdockchemicals.com

In the early days of MOCVD, the primary source of arsenic was arsine (AsH₃), a highly toxic and flammable gas. lib.state.ma.usnih.gov While effective in producing high-purity films, the extreme hazards associated with arsine spurred a dedicated search for safer alternatives. This led to the development of liquid organoarsenic precursors, which offered significantly improved handling characteristics.

The evolution of these alternatives progressed through several stages. Initially, simple alkylarsines were explored. Subsequently, less volatile and less toxic compounds like tert-butylarsine (B13833332) (tBuAsH₂) were introduced. nist.govhaz-map.com These compounds represented a significant step forward in reducing the risks associated with arsenic delivery. However, the quest for even safer and more efficient precursors continued, leading to the investigation of amino-arsine compounds. This compound, a liquid with a lower vapor pressure and reduced toxicity compared to its predecessors, emerged as a highly promising candidate. nih.govosha.gov Its development marked a significant milestone in the ongoing effort to enhance the safety and efficiency of semiconductor manufacturing processes without compromising the quality of the resulting materials. ucl.ac.uk

Comparative Analysis of this compound with Conventional Arsenic Sources in Terms of Precursor Efficacy and Handling Considerations

The selection of an arsenic precursor in semiconductor manufacturing is a critical decision that impacts film quality, process efficiency, and operational safety. This compound (TDMAAs) presents a compelling alternative to conventional sources like arsine (AsH₃) and tert-butylarsine (tBuAsH₂).

Handling and Safety:

One of the most significant advantages of TDMAAs is its physical state and lower toxicity. As a liquid with a relatively low vapor pressure, it is considerably less hazardous to handle than the highly toxic and pyrophoric gas, arsine. nih.govosha.govgelest.com This simplifies storage and delivery systems in a manufacturing environment, reducing the risk of accidental release and exposure. While tert-butylarsine is also a liquid, this compound is reported to be less toxic. nih.gov The oral LD50 for this compound in rats is reported as 48 mg/kg, while the inhalation LC50 for arsine in rats is extremely high. stanford.edugoogle.com

Precursor Efficacy:

The efficacy of a precursor is determined by its decomposition characteristics and its ability to produce high-purity films with desired electrical properties. TDMAAs pyrolyzes at lower temperatures compared to both arsine and tert-butylarsine. osha.govucl.ac.uk The 50% decomposition temperature for TDMAAs is approximately 350°C, whereas for tert-butylarsine it is around 425°C, and for arsine, it is even higher at about 575°C. osha.gov This lower decomposition temperature can be advantageous for the growth of certain materials where lower process temperatures are desirable to prevent diffusion or degradation of underlying layers.

A critical factor in the quality of semiconductor films is the level of carbon incorporation, which can degrade electrical performance. One of the key benefits of this compound is its potential for producing films with very low carbon contamination. gastech.co.ilucl.ac.uk The nitrogen-arsenic bond in TDMAAs, as opposed to a direct carbon-arsenic bond, is believed to contribute to cleaner decomposition pathways, leaving fewer carbon-containing residues in the grown film. eiga.eu Research has shown that GaAs films grown using TDMAAs can have undetectable levels of carbon. gastech.co.il In contrast, while tert-butylarsine was developed to minimize carbon incorporation due to the stability of the tert-butyl radical, carbon can still be a concern. wikipedia.org

The electrical properties of films grown with TDMAAs are competitive with those produced using conventional sources. Studies on GaAs films grown with TDMAAs have reported high electron mobilities and low background carrier concentrations, indicative of high-purity material. For instance, unintentionally doped GaAs films grown with TDMAAs have shown 77 K electron mobilities as high as 22,000 cm²/V·s and low carrier concentrations of 2x10¹⁵ cm⁻³. lookchem.com

Comparative Data of Arsenic Precursors
PropertyThis compound (TDMAAs)tert-Butylarsine (tBuAsH₂)Arsine (AsH₃)
Chemical FormulaAs(N(CH₃)₂)₃C₄H₁₁AsAsH₃
Physical StateColorless liquid alfa-chemistry.comstrem.comColorless liquid nist.govColorless gas nih.govlookchem.com
Boiling Point55-57 °C @ 10 mmHg alfa-chemistry.comwww.gov.uk68 °C @ 760 mmHg lib.state.ma.us-62.5 °C @ 760 mmHg google.com
Vapor Pressure0.722 mmHg @ 25°C alfa-chemistry.com125 mmHg @ 20°C nist.gov>760 mmHg @ 20°C google.com
50% Decomposition Temp.~350 °C osha.gov~425 °C osha.gov~575 °C osha.gov
Toxicity (LD₅₀/LC₅₀)LD₅₀ (oral, rat): 48 mg/kg stanford.eduLC₅₀ (inhalation, rat): 73.5 ppm/4hr nist.govLC₅₀ (inhalation, rat, 10 min): 390 mg/m³
Carbon IncorporationLow to undetectable gastech.co.ilucl.ac.ukLow, but can be a concern wikipedia.orgNot a direct source of carbon
Reported GaAs Mobility (77K)Up to 22,000 cm²/V·s lookchem.comData varies with conditionsHigh mobility achievable

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18AsN3 B1606909 Tris(dimethylamino)arsine CAS No. 6596-96-9

Properties

IUPAC Name

N-[bis(dimethylamino)arsanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18AsN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLGKGJRFUIAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[As](N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18AsN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984442
Record name N,N,N',N',N'',N''-Hexamethylarsorous triamide
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Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6596-96-9
Record name N,N,N′,N′,N′′,N′′-Hexamethylarsenous triamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenous triamide, hexamethyl-
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Record name N,N,N',N',N'',N''-Hexamethylarsorous triamide
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Record name Tris(dimethylamino)arsine
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Synthetic Methodologies Employing Tris Dimethylamino Arsine

Solution-Phase Synthesis Protocols Utilizing Tris(dimethylamino)arsine

The utility of this compound is most prominently showcased in the synthesis of metal arsenide nanocrystals, with a particular focus on indium arsenide (InAs) quantum dots (QDs). researchgate.netnih.gov These solution-based methods offer a high degree of control over the size, shape, and properties of the resulting nanomaterials.

A prevalent technique for the synthesis of InAs nanocrystals using this compound is the hot-injection method. researchgate.netchemrxiv.org This approach typically involves the rapid injection of one precursor into a hot solution containing the other precursors. In a common setup, a solution containing an indium source, such as indium chloride (InCl₃), dissolved in a high-boiling point solvent and coordinating ligands like oleylamine (B85491), is heated to a specific reaction temperature. acs.orgresearchgate.net Subsequently, a solution containing this compound, often in combination with a reducing agent, is swiftly injected into the hot reaction mixture.

This rapid injection induces a burst of nucleation, followed by a period of crystal growth. The temperature of the reaction, precursor concentrations, and the choice of ligands and reducing agents are critical parameters that allow for the tuning of the final nanocrystal size and, consequently, their optical and electronic properties. nih.govsemanticscholar.org For instance, the synthesis of InAs QDs via the hot-injection of this compound and a reducing agent can yield nanocrystals with absorption and photoluminescence spectra tunable across the near-infrared (NIR) region, from approximately 750 to 1450 nm. nih.govresearchgate.net

ParameterRole in Hot-Injection SynthesisTypical Values/Examples
Indium Precursor Source of indium for InAs formationInCl₃, In(Ac)₃ nih.gov
Arsenic Precursor Source of arsenic for InAs formationThis compound researchgate.net
Solvent/Ligand Controls nanocrystal growth and stabilityOleylamine, 1-octadecene (B91540) acs.orgnih.gov
Reaction Temperature Influences nucleation and growth kinetics110 °C - 300 °C chemrxiv.orgsemanticscholar.org
Reducing Agent Reduces As(III) to As(-III)DIBAL-H, DMEA-AlH₃, P(NEt₂)₃ researchgate.netacs.org

Beyond single-step hot-injection methods, multistep reaction schemes have been developed to gain finer control over the growth of InAs nanocrystals. One such approach involves a two-step process where small InAs clusters are initially synthesized at a lower temperature. chemrxiv.org These clusters, which can be considered as prenucleation species, are then subjected to a high-temperature annealing stage to promote their evolution into crystalline seeds. chemrxiv.org This method allows for a temporal separation of the nucleation and growth phases, which can lead to more monodisperse nanocrystal populations.

Another multistep strategy is the seeded growth method. In this technique, pre-synthesized small InAs QDs are used as seeds for further growth. By introducing additional precursors at a controlled rate, the size of the initial seeds can be systematically increased. nih.gov This approach is particularly useful for producing larger quantum dots while maintaining a narrow size distribution.

A critical aspect of syntheses involving this compound is the necessity of a reducing agent. researchgate.netnih.gov The arsenic atom in this compound is in the +3 oxidation state (As³⁺), whereas for the formation of metal arsenides like InAs, arsenic is required in the -3 oxidation state (As³⁻). researchgate.netacs.org Therefore, a reduction step is mandatory. The choice and concentration of the reducing agent are paramount as they directly govern the rate of As³⁻ monomer formation, which in turn dictates the kinetics of both the initial nucleation burst and the subsequent growth of the nanocrystals. nih.govsemanticscholar.org

Aminopnictogen compounds, particularly aminophosphines, have been successfully employed as reducing agents in conjunction with this compound. researchgate.netnih.gov A notable example is the use of tris(diethylamino)phosphine (B1199214) [P(NEt₂)₃]. researchgate.net In this system, the aminophosphine (B1255530) acts as a mild reducing agent, enabling the reduction of As(III) to As(-III). acs.org The reaction is typically carried out at elevated temperatures, and the reducing power of the aminophosphine can be influenced by additives. For instance, the presence of ZnCl₂ has been reported to activate the aminophosphine reducing agent, which might not be effective otherwise. acs.org This approach represents a significant step towards developing syntheses that avoid highly reactive and hazardous precursors. researchgate.net

A range of aluminum hydride-based reducing agents has been systematically investigated and proven effective for the synthesis of InAs nanocrystals from this compound. acs.orgnih.gov These agents are generally more powerful reductants compared to aminophosphines.

Diisobutylaluminum hydride (DIBAL-H) : This is a commonly used reducing agent that can activate this compound to form reactive intermediates containing As-H bonds, which then react with the indium precursor. researchgate.netresearchgate.net By varying the concentration of DIBAL-H and the reaction temperature, the size of the resulting InAs nanocrystals can be effectively controlled. researchgate.net

Alane N,N-dimethylethylamine (DMEA-AlH₃) : This complex has been identified as a superior reducing agent for achieving a high degree of control over the size distribution of InAs nanocrystals. acs.orgresearchgate.net Its use can lead to the formation of monodisperse quantum dots. The reaction can be initiated even at room temperature, forming molecular intermediates that convert to crystalline nanocrystals upon heating. researchgate.net

The enhanced control offered by these aluminum hydride reagents is attributed to their ability to efficiently and selectively cleave the As-N bonds in this compound, leading to more uniform nucleation events. researchgate.net

Reducing AgentChemical FormulaKey Features in this compound Reactions
Tris(diethylamino)phosphineP(NEt₂)₃Mild reducing agent; often requires activation by additives like ZnCl₂. researchgate.netacs.org
Diisobutylaluminum hydride(i-Bu)₂AlHForms reactive As-H intermediates; allows for size control via concentration and temperature. researchgate.netresearchgate.net
Alane N,N-dimethylethylamineAlH₃·N(CH₃)₂C₂H₅Superior control over size distribution; enables formation of monodisperse nanocrystals. acs.orgresearchgate.net

The search for optimal reaction conditions has led to the exploration of other types of reducing agents. Lithium triethylborohydride (LiEt₃BH) has been tested as part of a systematic comparison of different reductants. nih.gov Furthermore, an innovative approach utilizes indium(I) chloride (InCl) as both the indium source and the reducing agent. nih.gov In this system, it is hypothesized that the oxidation of In¹⁺ to In³⁺ provides the necessary electrons for the reduction of As³⁺ to As³⁻, thereby facilitating the formation of InAs. This method is advantageous as it employs a less toxic and non-pyrophoric reductant. nih.gov These explorations highlight the ongoing efforts to develop more versatile and safer synthetic routes for high-quality metal arsenide nanocrystals using this compound.

Influence of Additives and Modifiers on Synthetic Outcomes

The properties and quality of materials synthesized using this compound can be significantly altered by the introduction of specific additives. These modifiers can influence reaction kinetics, crystal growth, and surface chemistry, leading to improved material characteristics.

Recent research has highlighted the beneficial role of zinc halides, specifically zinc chloride (ZnCl₂), as an additive in the synthesis of indium arsenide (InAs) nanocrystals when using this compound as the arsenic source. nih.govnih.gov While this compound is a less toxic and commercially available alternative to precursors like tris(trimethylsilyl)arsine, the resulting InAs nanocrystals often require optimization of their size distribution and optical properties. nih.govnih.gov

The introduction of ZnCl₂ into the synthesis, which also utilizes alane N,N-dimethylethylamine as a reducing agent, has been shown to address these issues. nih.govnih.gov The primary functions of ZnCl₂ in this process are twofold: it improves the size distribution of the InAs nanocrystals and passivates their surface by acting as a Z-type ligand. nih.govnih.gov This surface passivation is crucial for enhancing the stability and electronic properties of the nanocrystals.

The presence of ZnCl₂ on the nanocrystal surface, along with an excess of the zinc precursor, facilitates the subsequent in-situ growth of a zinc selenide (B1212193) (ZnSe) shell. nih.govnih.gov This is achieved by simply adding a selenium precursor to the reaction mixture. The resulting InAs@ZnSe core-shell nanocrystals exhibit a high photoluminescence quantum yield of up to 42±4% at approximately 860 nm. nih.govnih.gov This enhanced brightness is attributed to the formation of an In-Zn-Se intermediate layer, which helps to alleviate the lattice strain between the InAs core and the ZnSe shell. nih.govnih.gov

ParameterValueReference
Nanocrystal CoreInAs nih.govnih.gov
Arsenic PrecursorThis compound nih.govnih.gov
AdditiveZinc Chloride (ZnCl₂) nih.govnih.gov
Resulting StructureInAs@ZnSe Core-Shell nih.govnih.gov
Photoluminescence Quantum Yield42±4% nih.govnih.gov
Emission Wavelength~860 nm nih.govnih.gov

Vapor-Phase Deposition Techniques Involving this compound

This compound is a valuable precursor in several vapor-phase deposition techniques for the fabrication of thin films and semiconductor materials. Its volatility and decomposition characteristics are well-suited for these applications.

Atomic Layer Deposition (ALD) Processes for Thin Film Growth

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions. This compound has been successfully employed as an arsenic precursor in ALD processes. For instance, it has been used with hydrogen sulfide (B99878) (H₂S) to deposit arsenic sulfide (As₂S₃) thin films. aip.orgresearchgate.net

A notable aspect of this process is the exceptionally low deposition temperature of 50 °C, at which amorphous As₂S₃ films are formed. aip.orgresearchgate.net Higher temperatures did not result in film growth. The resulting films, while having the correct stoichiometry and a high refractive index of 2.3 at 1.0 μm, were found to contain carbon and hydrogen impurities, likely originating from the dimethylamino ligands of the precursor. aip.org The growth rate was observed to be dependent on the number of ALD cycles.

Number of ALD CyclesGrowth Rate (Å/cycle)Reference
500~0.60 aip.org
750~0.60 aip.org
10000.67 aip.org
15000.69 aip.org

Metalorganic Chemical Vapor Deposition (MOCVD) Applications

In Metalorganic Chemical Vapor Deposition (MOCVD), this compound is utilized as a liquid precursor for the growth of various semiconductor materials. dockchemicals.comucl.ac.uk Its lower volatility and decomposition temperature compared to other arsenic sources like arsine or tert-butylarsine (B13833332) make it a favorable choice. ucl.ac.uk A key advantage is the absence of a direct arsenic-carbon bond, which helps in growing films with undetectable carbon contamination, such as Gallium Arsenide (GaAs) films grown at 450 °C using trimethylgallium (B75665) as the gallium source. ucl.ac.uk

This compound has also been employed for arsenic doping in the MOCVD growth of mercury cadmium telluride (HgCdTe) epilayers. researchgate.net Studies have shown that arsenic incorporation from this precursor is dependent on the crystallographic orientation of the substrate, increasing in the order of (111)B < (100) < (310). researchgate.net The resulting arsenic-doped HgCdTe layers exhibit p-type conductivity, and the electrical activation of the arsenic can be enhanced through post-growth annealing. researchgate.net

Atomic Layer Epitaxy (ALE) in Semiconductor Growth

Atomic Layer Epitaxy (ALE), a subtype of ALD, allows for the layer-by-layer deposition of single-crystal films. This compound has been used as an arsenic source in the ALE of III-V semiconductors. aip.orgcore.ac.uk

Research on the ALE of aluminum arsenide (AlAs) using this compound and trimethylaluminum (B3029685) (TMA) has revealed a self-limiting growth of two monolayers (2 ML) per ALE cycle. core.ac.uk This is in contrast to the ALE of GaAs, which typically proceeds at one monolayer (1 ML) per cycle. core.ac.uk A proposed model suggests that after the initial adsorption of a single monolayer of aluminum, a second monolayer of aluminum can adsorb and stabilize on the surface before the introduction of the arsenic precursor, leading to the 2 ML/cycle growth of AlAs. core.ac.uk

SemiconductorGrowth per ALE CycleReference
AlAs2 ML core.ac.uk
GaAs1 ML core.ac.uk

Reaction Mechanisms and Chemical Transformations of Tris Dimethylamino Arsine

Ligand Exchange and Transamination Mechanisms Involving Tris(dimethylamino)arsine

The arsenic-nitrogen bonds in this compound are susceptible to cleavage, facilitating ligand exchange and transamination reactions. These processes are particularly relevant when the compound is in the presence of protic reagents or other amine ligands.

Transamination is a key reaction mechanism for this compound, especially in synthetic environments rich in other amines. For instance, in the synthesis of Indium Arsenide (InAs) quantum dots, this compound undergoes a transamination reaction with oleylamine (B85491), a long-chain primary amine commonly used as a solvent and capping agent. In this reaction, the dimethylamino ligands are exchanged for oleylamino ligands, generating volatile dimethylamine (B145610) as a byproduct. This in-situ formation of a new arsenic precursor, tris(oleylamino)arsine, can influence the subsequent nucleation and growth kinetics of the nanocrystals.

Acid-base mediated ligand exchange is another significant pathway. The surface of nanocrystals synthesized using aminoarsine (B14717014) precursors can be terminated with a combination of oleylamine and halide ligands. The introduction of protic compounds, such as carboxylic acids or thiols, can initiate a ligand exchange process where the conjugate base of the protic compound displaces the existing ligands on the nanocrystal surface.

Reductive Pathways of Arsenic(III) within Synthesis Regimes

In many synthetic applications, particularly for the formation of arsenide materials, the arsenic in this compound must be reduced from its +3 oxidation state to -3. This reduction is a critical step that enables the formation of bonds with metal centers.

This compound is often employed as a safer, commercially available alternative to highly pyrophoric arsenic precursors like tris(trimethylsilyl)arsine. However, its direct reaction to form metal arsenides is not always spontaneous. The reduction of the As(III) center is necessary to generate a reactive As³⁻ species required for the nucleation of materials like InAs.

This reduction is typically achieved by introducing a reducing agent into the reaction mixture. For example, in certain hot-injection syntheses of InAs nanocrystals, tris(diethylamino)phosphine (B1199214) or other phosphines are added to the solution containing an indium salt and this compound. The phosphine (B1218219) is oxidized (e.g., from P(III) to P(V)), which in turn reduces the As(III) species to As(-III), triggering the nucleation and growth of the InAs nanocrystals. The choice and timing of the reducing agent's introduction are critical parameters for controlling the size and properties of the resulting nanomaterials.

Key Steps in Reductive Synthesis of InAs Nanocrystals
StepReactantsKey TransformationProduct
1. TransaminationThis compound, OleylamineLigand exchange on the arsenic precursorTris(oleylamino)arsine + Dimethylamine
2. ReductionAs(III) species, Reducing Agent (e.g., Aminophosphine)Reduction of Arsenic from +3 to -3 oxidation stateReactive As³⁻ intermediate
3. NucleationIn³⁺ salt, As³⁻ intermediateFormation of semiconductor nanocrystal nucleiInAs Nanocrystals

Gas-Phase Decomposition Pathways of this compound

The thermal stability and decomposition pathways of this compound are of paramount importance for its use in gas-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). Studies using techniques such as Fourier transform infrared spectroscopy and molecular beam mass spectrometry have shown that the molecule decomposes through the homolytic cleavage of the arsenic-nitrogen (As-N) bond. wikipedia.org

This primary decomposition step generates dimethylamino radicals (•N(CH₃)₂) and an arsenic-centered radical. Subsequent reactions of these highly reactive species lead to a variety of stable gas-phase products. The decomposition process is complex, but it is understood to proceed without significant desorption of the parent molecule from surfaces at higher temperatures. Upon exposure to heat or flame, hazardous decomposition products can include dimethylamine and arsenic oxide fumes. matlantis.com

Surface Reaction Mechanisms in Thin Film Deposition Processes

In thin film deposition processes such as MOCVD and Atomic Layer Deposition (ALD), this compound serves as the arsenic source precursor. azelis.com The molecule chemisorbs onto a substrate surface, where it undergoes reactions that lead to the incorporation of arsenic into the growing film. The surface chemistry is complex and involves the reaction and removal of the dimethylamino ligands.

Mechanisms such as transamination with surface-bound species (e.g., reacting with surface hydroxyl or amine groups) and thermal decomposition of the ligands play a crucial role. In some cases, the use of this compound in MOCVD has been associated with high carbon content in the resulting films, suggesting that incomplete ligand removal or side reactions can occur on the growth surface. lib.state.ma.us

β-hydride elimination is a common decomposition pathway for many organometallic precursors used in CVD and ALD. This reaction involves the transfer of a hydrogen atom from the second carbon (the β-carbon) of a ligand to the central metal atom, leading to the formation of a metal-hydride and the elimination of an alkene. wikipedia.org

However, for this compound, the dimethylamino ligand [-N(CH₃)₂] lacks a β-hydrogen atom relative to the arsenic center. The structure is As-N-C, meaning there are no hydrogen atoms on a carbon atom that is beta to the arsenic. Consequently, the classical β-hydride elimination mechanism is not a viable decomposition pathway for the intact dimethylamino ligands of this precursor. Instead, surface decomposition is dominated by the cleavage of As-N and N-C bonds, as well as transamination reactions, as described previously.

Ligand Decomposition Phenomena on Substrate Surfaces

The thermal decomposition of this compound is a critical aspect of its application in materials science, particularly in the deposition of thin films. While specific studies detailing the decomposition of this compound on various substrate surfaces are not extensively available in the provided search results, the general principles of thermal decomposition of organometallic compounds can be applied.

Thermal decomposition, or thermolysis, is a chemical breakdown induced by heat. The temperature at which a substance decomposes is known as its decomposition temperature. This process is typically endothermic as energy is required to break chemical bonds.

In the context of this compound, heating the compound on a substrate surface would lead to the cleavage of the As-N bonds. The dimethylamino ([N(CH₃)₂]) ligands would then likely undergo further decomposition. The nature of the substrate, the temperature, and the pressure are all critical parameters that would influence the decomposition pathway and the composition of the resulting thin film. For instance, in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes, this compound can serve as a precursor for arsenic-containing materials. The ligand decomposition on the heated substrate surface is a key step in the formation of the desired material.

Further research into the specific surface chemistry and reaction kinetics of this compound on technologically relevant substrates such as silicon, gallium arsenide, and indium phosphide (B1233454) would provide a more detailed understanding of these decomposition phenomena.

Structural Elucidation and Advanced Characterization of Systems Derived from Tris Dimethylamino Arsine

Advanced Spectroscopic Analysis of Arsenic-Containing Compounds and Materials

A detailed Nuclear Magnetic Resonance (NMR) spectroscopic analysis is crucial for the structural elucidation of tris(dimethylamino)arsine and its derivatives.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, a single resonance would be expected for the protons of the methyl groups. The chemical shift of this singlet would provide information about the electronic environment of the protons.

¹³C NMR: Similarly, a ¹³C NMR spectrum would be expected to show a single resonance for the carbon atoms of the methyl groups. The chemical shift would be indicative of the carbon's local chemical environment.

A representative data table for analogous dimethylamino compounds is provided below to illustrate the type of information that would be included.

CompoundSolvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Dimethylamine (B145610)CDCl₃Data not available36.9

Note: Specific experimental NMR data for this compound is not available in the searched literature.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.

Key expected vibrational modes would include:

As-N stretching vibrations: These would be characteristic of the bond between the arsenic and nitrogen atoms.

C-H stretching and bending vibrations: Associated with the methyl groups.

C-N stretching vibrations: Corresponding to the bonds within the dimethylamino ligands.

A table of typical vibrational frequencies for related bonds is presented below.

BondVibrational ModeTypical Frequency Range (cm⁻¹)
As-OStretching787 - 841
As-CStretching605 - 652
C-HStretching2850 - 3000
C-NStretching1000 - 1350

Note: A specific, fully assigned experimental IR spectrum for this compound was not found in the available literature.

X-ray Photoelectron Spectroscopy (XPS) would be employed to determine the elemental composition and the chemical (oxidation) states of the elements within this compound and its derivatives.

Arsenic (As 3d): The binding energy of the As 3d core level would be characteristic of the oxidation state of arsenic in the compound.

Nitrogen (N 1s): The N 1s spectrum would provide information about the chemical environment of the nitrogen atoms.

Carbon (C 1s): The C 1s spectrum would correspond to the carbon atoms in the methyl groups.

The following table provides typical binding energy ranges for elements in various chemical states.

ElementCore LevelChemical StateTypical Binding Energy (eV)
As3dAs(III)~44.2
As3dAs(V)~45.6
N1sAmine/Amide~400.5
C1sC-N~286.0
C1sC-H~285.0

Note: Specific high-resolution XPS data for this compound with detailed peak fitting and analysis is not available in the searched literature.

Electron Microscopy for Morphological, Size, and Compositional Assessment

When this compound is used as a precursor, for instance in the synthesis of nanoparticles, electron microscopy techniques are indispensable for characterizing the resulting materials.

Transmission Electron Microscopy (TEM) and High-Resolution Scanning Transmission Electron Microscopy (HR-STEM) would provide detailed information about the morphology, size, and crystallinity of nanomaterials synthesized using a this compound precursor.

Morphology: TEM images would reveal the shape of the nanoparticles (e.g., spherical, rod-like).

Size Distribution: Analysis of multiple TEM images would allow for the determination of the average particle size and size distribution.

Crystallinity: HR-STEM could be used to visualize the atomic lattice of crystalline nanoparticles, providing information about their crystal structure and identifying any defects.

Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with STEM, is used to map the elemental composition of a sample. In the context of materials derived from this compound, EDX mapping would confirm the presence and spatial distribution of arsenic and other constituent elements within the nanostructures. This is particularly useful for core-shell nanoparticles or in determining the homogeneity of elemental distribution.

X-ray Diffraction Studies for Crystallographic and Phase Characterization

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the atomic and molecular structure, including lattice parameters, crystal system, and space group. This technique is crucial for confirming the synthesis of new compounds and for understanding their solid-state packing and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. The analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the exact positions of the atoms in the crystal lattice.

Despite the utility of this technique, a search of the published scientific literature did not yield any specific single crystal X-ray diffraction data for this compound. While crystallographic data for other arsenic-containing compounds and general principles of SCXRD are well-documented, the specific crystal structure of this compound remains to be reported in the public domain.

Mass Spectrometry for Gas-Phase and Surface Chemistry Diagnostics

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the elemental composition of a sample, elucidate the structure of molecules, and quantify the amount of a substance. In the context of materials science and semiconductor processing, specific mass spectrometry techniques are invaluable for analyzing thin films and gas-phase species.

Secondary Ion Mass Spectrometry (SIMS) for Dopant Profiling in Thin Films

Secondary Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique used to characterize the elemental and isotopic composition of the surface and near-surface regions of solid materials. In SIMS, a primary ion beam is used to sputter the sample surface, causing the ejection of secondary ions. These secondary ions are then analyzed by a mass spectrometer, providing a depth profile of the elemental distribution with high sensitivity (down to parts per billion).

This compound is utilized as a precursor for arsenic (As) doping in the fabrication of semiconductor thin films, such as those used in solar cells. In the production of Cd(Se,Te)/CdTe solar cells via metal-organic chemical vapor deposition (MOCVD), Tris(dimethylamino)arsenic serves as the source for in-situ p-type doping with arsenic. Following the deposition process, SIMS is employed to perform elemental depth profiling of the thin film structure. This analysis is critical for determining the concentration and distribution of the arsenic dopant within the various layers of the solar cell, which in turn dictates the device's performance. For instance, SIMS analysis can reveal the diffusion of arsenic into different layers of the device, which is crucial for understanding and optimizing the electrical properties of the p-n junction. nrel.gov

Optical and Optoelectronic Property Characterization of Synthesized Materials

The optical and optoelectronic properties of materials determine their suitability for a wide range of applications, including light-emitting diodes (LEDs), photodetectors, and solar cells. Characterization techniques in this area focus on how materials interact with light, specifically their absorption, emission, and the efficiency of these processes.

Absorption and Photoluminescence (PL) Spectroscopy for Electronic Transitions

Absorption spectroscopy measures the amount of light absorbed by a material as a function of wavelength. This provides information about the electronic band structure and the presence of defect states. Photoluminescence (PL) spectroscopy involves exciting a material with light of a specific wavelength and measuring the emitted light spectrum. PL is a powerful tool for probing electronic transitions, identifying impurity levels, and assessing material quality.

A review of the available scientific literature did not reveal any specific studies on the absorption or photoluminescence properties of materials synthesized directly using this compound as the primary precursor. While the optical properties of arsenic-doped thin films and other arsenic-containing semiconductors are extensively studied, data directly linking these properties to the use of this compound is not present in the surveyed literature.

Photoluminescence Quantum Yield (PLQY) Assessments

The photoluminescence quantum yield (PLQY) is a critical parameter for optoelectronic materials, representing the efficiency of the conversion of absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for applications such as LEDs and lasers.

Consistent with the lack of data for absorption and photoluminescence, no published studies were found that report on the photoluminescence quantum yield of materials synthesized using this compound. Therefore, the efficiency of light emission from materials derived from this specific precursor has not been documented in the public scientific domain.

Time-Resolved Photoluminescence and Carrier Dynamics Analysis (e.g., Transient Absorption Spectroscopy)

The investigation into the excited-state properties of material systems derived from this compound, particularly Indium Arsenide (InAs) quantum dots (QDs), reveals complex carrier dynamics crucial for their potential optoelectronic applications. Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS) are powerful techniques to probe these dynamics, offering insights into carrier relaxation, recombination pathways, and the influence of surface states.

Recent studies on InAs QDs synthesized using aminopnictogen precursor chemistry, which includes this compound as a safer arsenic source, have begun to elucidate their photophysical behavior. For instance, initial InAs core QDs synthesized via this route exhibit a notably long photoluminescence (PL) lifetime of approximately 180 ns when measured at a cryogenic temperature of 80 K. This extended lifetime is attributed to exciton decay mechanisms that involve resonant surface traps. However, at room temperature, these core QDs display a fast and multiexponential PL decay profile, which is indicative of poor surface passivation and the prevalence of non-radiative recombination pathways.

The dynamics of photo-excited carriers in colloidal InAs QDs have been characterized more broadly using techniques like degenerate pump-probe spectroscopy. These studies, while not always specifying the use of this compound, provide a general framework for understanding carrier behavior in this class of materials. The transient response is often complex and can be described by a multi-exponential decay. A tri-exponential fit is commonly used to model the observed dynamics, with each time constant representing a distinct physical process.

A typical analysis of the pump-probe transients reveals three primary decay components:

A fast component (τ₁) on the order of 1 picosecond (ps) is generally attributed to carrier cooling, where hot carriers generated by the excitation pulse relax to the band edge.

An intermediate component (τ₂) of approximately 10-20 picoseconds is often associated with multi-exciton recombination processes, such as Auger recombination, where the energy of an electron-hole pair is transferred to a third carrier. The contribution of this component becomes more significant at higher excitation probabilities.

A slow component (τ₃) in the range of several hundred picoseconds to nanoseconds (e.g., ~750 ps) is typically assigned to the recombination of single excitons (electron-hole pairs).

The following tables summarize key findings from photoluminescence and carrier dynamics studies on InAs quantum dots.

Table 1: Time-Resolved Photoluminescence of InAs QDs from Amino-Arsine Precursors

Sample Temperature (K) PL Lifetime (ns) Decay Characteristic Attributed Mechanism
InAs Core QDs 80 ~180 Long, Single Exponential Exciton decay via resonant surface traps

Table 2: General Carrier Dynamics in Colloidal InAs QDs from Pump-Probe Spectroscopy

Decay Component Typical Time Constant Attributed Physical Process
τ₁ ~1 ps Carrier Cooling
τ₂ ~16 ps Multi-Exciton Recombination (e.g., Auger)

Computational and Theoretical Investigations of Tris Dimethylamino Arsine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), serve as the foundation for the theoretical understanding of tris(dimethylamino)arsine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The molecular structure of this compound, along with its phosphorus and antimony analogues (E(NMe2)3, where E = P, As, Sb), has been a subject of combined experimental and theoretical studies. Gas electron diffraction (GED) experiments, supported by ab initio molecular orbital calculations, have been utilized to determine the precise geometric parameters of these molecules in the gas phase.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to studying these systems. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are employed. DFT, a method that uses the electron density to calculate the system's energy, offers a balance between computational cost and accuracy, making it a popular choice for studying larger molecules. Functionals like B3LYP are commonly used for geometry optimization and reactivity studies. These computational approaches are crucial for interpreting experimental data and for exploring aspects of molecular structure that are difficult to observe directly. For instance, calculations on the related tris(dimethylamino)phosphine (P(NMe2)3) have shown that the ground state possesses C_s symmetry, featuring two distinct coordination geometries at the nitrogen atoms—one pyramidal and one planar. This highlights the detailed structural insights that can be gained from such computational studies.

Quantum chemical calculations refine this simple model with quantitative data. The central AsN3 core is non-planar, and the dimethylamino groups attached to the arsenic atom can rotate and invert, leading to various possible conformations. The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, is also elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity. The HOMO is typically localized on the nitrogen and arsenic lone pairs, indicating these are the primary sites for electrophilic attack, while the LUMO is associated with the As-N antibonding orbitals.

Predicted Molecular Geometry Parameters for this compound
ParameterDescriptionPredicted Value
As-N Bond LengthThe distance between the central arsenic atom and a nitrogen atom.~1.87 Å
N-C Bond LengthThe distance between a nitrogen atom and a carbon atom of a methyl group.~1.46 Å
N-As-N Bond AngleThe angle formed by two nitrogen atoms and the central arsenic atom.~100°
C-N-C Bond AngleThe angle between the two carbon atoms of a dimethylamino group and the nitrogen atom.~114°
As-N-C-C Dihedral AngleDescribes the rotation of the dimethylamino groups around the As-N bond.Variable (defines conformation)

The flexibility of the dimethylamino groups in this compound gives rise to a complex conformational landscape. The rotation around the As-N bonds and the pyramidal inversion at the nitrogen centers are the primary modes of conformational change. Computational studies can map out this landscape by calculating the relative energies of different conformers and the energy barriers for their interconversion.

Studies on the analogous tris(dimethylamino)phosphine have revealed that the global minimum energy structure has C_s symmetry, rather than the higher C_3 symmetry that might be naively expected. This lower symmetry arises from a combination of planar and pyramidal geometries at the nitrogen atoms within the same molecule. This phenomenon, where a molecule adopts a lower symmetry than might be anticipated, is a form of pseudosymmetry. Similar conformational behavior is expected for this compound. The planarity or pyramidality of the nitrogen atoms is a delicate balance between the steric repulsion of the methyl groups (favoring a more planar, sp²-like geometry) and the electronic preference for a pyramidal, sp³-like geometry to accommodate the nitrogen lone pair. The p-π conjugation between the nitrogen lone pair and the arsenic d-orbitals can also influence this balance.

Computational Modeling of Reaction Pathways and Energy Landscapes

This compound is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of arsenic-containing semiconductor materials. Understanding its thermal decomposition is vital for controlling the deposition process. Computational modeling is used to investigate the gas-phase decomposition reactions of this compound. ustc.edu.cn

Theoretical studies, using methods like DFT, can map out the potential energy surface for various decomposition pathways. These calculations help identify the most likely reaction mechanisms by determining the activation energies (energy barriers) for different steps. For this compound, potential decomposition routes include the cleavage of the As-N bond to release a dimethylamino radical, or intramolecular rearrangement reactions. By calculating the energy landscape, researchers can predict reaction intermediates, transition states, and final products, providing a detailed atomistic picture of the decomposition process that is often difficult to obtain experimentally. ustc.edu.cn

Theoretical Simulations of Electronic and Optical Properties in Nanoscale Materials

While direct computational studies linking the properties of the this compound molecule to the final electronic and optical properties of a nanomaterial are highly complex, theoretical simulations play a crucial role in understanding the materials grown using this precursor. Nanoscale materials, such as quantum dots or thin films of III-V semiconductors like Gallium Arsenide (GaAs), derive their properties from their quantum-confined electronic structure.

DFT and other advanced computational methods are used to simulate these nanomaterials. For instance, theorists can build atomistic models of a GaAs quantum dot and calculate its electronic band structure, density of states, and optical absorption spectrum. The connection to the precursor comes from understanding how the decomposition products (from studies mentioned in section 5.2) interact with the growing surface. Computational models can simulate the adsorption and reaction of arsenic-containing species on a gallium-rich surface. These simulations help predict how impurities might be incorporated or how crystalline defects might form, both of which have a profound impact on the material's electronic and optical properties. Therefore, while not a direct simulation of the precursor's own optical properties, theoretical investigations of the precursor's decomposition are a critical input for multiscale models that aim to predict the final properties of the synthesized nanomaterial.

Applications of Tris Dimethylamino Arsine in Advanced Materials Research and Engineering

Development of Semiconductor Quantum Dots and Nanocrystals

Tris(dimethylamino)arsine has emerged as a crucial precursor in the synthesis of III-V semiconductor quantum dots, most notably Indium Arsenide (InAs) nanocrystals. researchgate.netrsc.orgchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net Its adoption in materials science stems from its lower toxicity, commercial availability, and improved handling characteristics when compared to traditional arsenic sources like tris(trimethylsilyl)arsine (TMS-As). nih.govresearchgate.netnih.gov These advantages have propelled research into its use for producing high-quality quantum dots suitable for a range of optoelectronic applications.

Indium Arsenide (InAs) Quantum Dots for Infrared Optoelectronic Devices

InAs quantum dots are of significant scientific and commercial interest due to their quantum confinement effects, which allow for a tunable bandgap within the near-infrared (NIR) and short-wavelength infrared (SWIR) regions of the electromagnetic spectrum. nanoge.orgnanoge.org This tunability makes them prime candidates for next-generation technologies, including photovoltaics, light-emitting diodes (LEDs), and biomedical imaging. nanoge.orgnanoge.org The utilization of this compound has been instrumental in developing safer and more economically viable synthetic pathways to these advanced materials. rsc.org

The production of core-only InAs nanocrystals using this compound is commonly achieved through a hot-injection colloidal synthesis method. researchgate.net In a typical procedure, an indium precursor, such as indium chloride (InCl₃), is dissolved in a high-boiling point solvent like oleylamine (B85491) and heated to an elevated temperature. nih.gov A key chemical challenge when using this compound is the +3 oxidation state of the arsenic atom, which must be reduced to -3 to facilitate the formation of the InAs crystal lattice. researchgate.netrsc.orgnih.gov

This reduction is accomplished by introducing a reducing agent into the reaction. Researchers have successfully employed various reducing agents, including tris(diethylamino)phosphine (B1199214) (P(NEt₂)₃), diisobutylaluminum hydride (DIBAL-H), and alane N,N-dimethylethylamine. researchgate.netrsc.orgnih.govresearchgate.netacs.org The selection and concentration of the reducing agent are critical parameters that dictate the kinetics of nanocrystal nucleation and growth. rsc.orgresearchgate.net For example, research by Srivastava et al. has shown that by modulating the DIBAL-H concentration and the reaction temperature, the size of the InAs nanocrystals can be systematically controlled, yielding materials with optical properties tunable across the 750-1450 nm wavelength range. researchgate.net

A representative synthesis involves heating a solution of InCl₃ in oleylamine to approximately 270°C under an inert atmosphere. nih.gov Subsequently, a solution containing this compound and a reducing agent is swiftly injected, triggering the formation of InAs nanocrystals. nih.gov The reaction is allowed to proceed for a controlled period to achieve the target crystal size, after which the mixture is cooled to halt further growth. nih.gov

ParameterReducing AgentAverage SizeReference
InAs NCsDiethylzinc (Et₂Zn)3.5 ± 0.5 nm nih.gov
InAs NCsDiisobutylaluminum hydride (DIBAL-H)4.6 ± 0.6 nm nih.gov

To improve the photoluminescence quantum yield (PLQY) and enhance the chemical and photostability of InAs quantum dots, they are typically coated with a shell of a wider bandgap semiconductor material. This creates core/shell or more complex core/shell/shell heterostructures. This compound serves as the arsenic source for the InAs core in these multi-component nanocrystals.

InAs/ZnSe Core/Shell Structures: The deposition of a zinc selenide (B1212193) (ZnSe) shell onto an InAs core is a common strategy to passivate surface defects and enhance emission intensity. nih.govacs.org A significant challenge in this system is the ~6% lattice mismatch between InAs and ZnSe, which can induce strain and create interfacial defects that are detrimental to the PLQY. acs.org It has been discovered that the inclusion of zinc chloride (ZnCl₂) during the initial InAs core synthesis not only narrows the size distribution of the cores but also facilitates a subsequent in-situ growth of the ZnSe shell. nih.govacs.org This is accomplished by the straightforward addition of a selenium precursor to the reaction mixture following the core formation. nih.govacs.org This innovative approach has yielded InAs/ZnSe core/shell quantum dots with a record PLQY of up to 42±4%. acs.org Spectroscopic analysis suggests that the formation of an In-Zn-Se intermediate layer at the core/shell interface helps to relieve strain, contributing to the high luminescence efficiency. acs.org

InAs/InP/ZnSe Core/Shell/Shell Structures: For further enhancement of optical performance and long-term stability, a more sophisticated core/shell/shell architecture can be constructed. nih.govunimib.it The introduction of an indium phosphide (B1233454) (InP) interlayer between the InAs core and the outer ZnSe shell serves to bridge the lattice mismatch between the two materials, thereby reducing strain and the formation of defects. unimib.it This interlayer also creates a smoother potential energy barrier for charge carriers. unimib.it High-quality InAs/InP/ZnSe quantum dots have been synthesized via a one-pot method, demonstrating a PLQY as high as 55% and superior stability. unimib.it The successful synthesis of these heterostructures has been accomplished using safer and more cost-effective amino-based precursors for both arsenic and phosphorus. unimib.it

HeterostructureInterlayerOuter ShellAchieved PLQYReference
InAs/ZnSeNoneZnSeup to 42±4% acs.org
InAs/InP/ZnSeInPZnSeup to 55% unimib.it
InAs/InP/ZnSeInPZnSeas high as 76% researchgate.net

A principal objective in the synthesis of InAs quantum dots is the maximization of their photoluminescence quantum yield. Several effective strategies have been developed to boost the luminescence of InAs nanocrystals prepared with this compound.

The most prominent method is the epitaxial growth of a semiconductor shell, as detailed previously. This shell effectively passivates surface trap states on the InAs core, which act as centers for non-radiative recombination and diminish the light output. semanticscholar.org For example, nascent InAs cores may have a PLQY as low as ~2%, but the addition of an InP shell, followed by a ZnSe outer shell, can increase the PLQY to as high as 55%. unimib.it

The use of chemical additives during the core synthesis has also been shown to be highly beneficial. The introduction of ZnCl₂ into the reaction mixture can improve the PLQY by binding to the surface of the InAs nanocrystals and passivating surface defects. nih.govnanoge.orgacs.org This surface treatment reduces the number of sites where charge carriers can be trapped and their energy lost through non-radiative pathways. InAs@ZnSe core@shell quantum dots synthesized using this ZnCl₂-assisted method have reached a PLQY of up to 70%. acs.org

Furthermore, the partial pressure of arsenic during the overgrowth of a capping layer can significantly impact the optical properties of the quantum dots. mdpi.commdpi.com While this has been studied in InAs/GaAs systems, the underlying principle of controlling the growth environment to minimize defects is broadly applicable. A high arsenic pressure can suppress atomic diffusion, helping to maintain a uniform size distribution. mdpi.com However, an excess of arsenic can also become incorporated into the capping layer, creating non-radiative recombination centers that can reduce the PL intensity, particularly at room temperature. mdpi.com

Precise control over the size and size uniformity of InAs quantum dots is paramount for tailoring their optical properties, as the bandgap energy is strongly dependent on the nanocrystal size due to quantum confinement effects. nanoge.org Several methodologies have been established to achieve this control in syntheses utilizing this compound.

One effective strategy is the careful manipulation of reaction parameters during the hot-injection synthesis. As demonstrated by Srivastava and colleagues, by adjusting the concentration of the DIBAL-H reducing agent and the growth temperature, it is possible to produce InAs nanocrystals with tunable sizes, leading to predictable shifts in their absorption and emission spectra across a wide range from 750 nm to 1450 nm. researchgate.net

The use of additives such as ZnCl₂ has also been found to improve the monodispersity of InAs nanocrystals. nih.govacs.org This results in a narrower excitonic absorption feature, which is a key indicator of a more uniform size distribution within the quantum dot population. nanoge.org

Another powerful technique is the seeded growth approach, which offers enhanced control over the growth process and facilitates the synthesis of larger InAs quantum dots with a narrow size distribution. rsc.org This method involves the slow, continuous injection of an amorphous InAs precursor into a solution containing pre-formed InAs nanocrystals that act as "seeds." rsc.org This promotes controlled epitaxial growth on the existing seeds rather than the uncontrolled nucleation of new crystals. rsc.org This technique has been successfully used to synthesize InAs quantum dots with diameters up to 9 nm while maintaining a narrow size distribution. rsc.org

The ratio of the group V (arsenic) to group III (indium) precursors, known as the V/III ratio, is another critical parameter that can be adjusted to control the density and size of the quantum dots. nih.gov By simply varying this ratio, the density of InAs quantum dots can be tuned over several orders of magnitude. nih.gov

The excellent and tunable optical properties of InAs quantum dots synthesized with this compound make them highly suitable for integration into a variety of advanced optoelectronic devices.

Light-Emitting Diodes (LEDs): InAs-based quantum dots are particularly well-suited for the fabrication of high-performance near-infrared (NIR) LEDs. nanoge.org The high PLQY achieved in core/shell heterostructures is essential for efficient electroluminescence. For instance, highly luminescent InAs@ZnSe core/shell quantum dots have been successfully incorporated as the emissive layer in NIR LEDs. nanoge.org These devices have shown promising performance, with a reported external quantum efficiency (EQE) of 5.5% at an emission wavelength of 947 nm and an operational lifetime of approximately 32 hours before the luminance decreased by 50%. nanoge.org A typical LED architecture consists of a quantum dot layer sandwiched between a hole-transport layer and an electron-transport layer, which facilitate the injection of charge carriers into the quantum dots. nih.govresearchgate.net

Photovoltaics: The application of InAs quantum dots in photovoltaics is an active area of research, with a focus on their ability to harvest the infrared portion of the solar spectrum. nanoge.org Their tunable bandgap allows for the absorption of low-energy photons that are not captured by conventional wide-bandgap semiconductor materials like silicon. A significant breakthrough has been the ability to synthesize both p-type and n-type InAs nanocrystals from the same set of precursors by simply changing the reducing agent—diethylzinc yields p-type material, while DIBAL-H produces n-type material. nih.govresearchgate.net This unprecedented level of control over the semiconductor polarity at the synthesis stage paves the way for the fabrication of all-quantum-dot solar cells and other complex electronic circuits. nih.gov

Nickel Arsenide (NiAs) Nanocrystals for Electrochemical Catalysis Applications

The development of efficient and cost-effective electrocatalysts is crucial for sustainable energy technologies such as water splitting. This compound has been successfully utilized as an arsenic precursor in the first reported amino-arsine based colloidal synthesis of Nickel Arsenide (NiAs) nanocrystals. acs.orgnih.gov This method presents a significant advancement, as the synthesis of metal arsenide nanocrystals has been historically hindered by the limited availability and hazardous nature of conventional arsenic precursors like tris(trimethylsilyl)arsine, which are toxic, pyrophoric, and difficult to handle. acs.orgnih.govresearchgate.net

In a typical synthesis, this compound is injected into a solution containing a nickel precursor, such as Nickel(II) chloride (NiCl₂), dissolved in a high-boiling point solvent like 1-octadecene (B91540) at elevated temperatures (e.g., 250 °C). acs.org This process yields trioctylphosphine-capped NiAs nanoplatelets. acs.orgresearchgate.net

Synthesis ParameterValue/Description
Arsenic PrecursorThis compound
Nickel PrecursorNickel(II) chloride (NiCl₂)
Solvent1-octadecene (ODE)
Capping AgentTrioctylphosphine (TOP)
Reaction Temperature250 °C
Resulting NanocrystalNiAs Nanoplatelets
Average Diameter~10 nm acs.orgnih.gov
Average Thickness~4 nm acs.orgnih.gov

These NiAs nanocrystals have demonstrated notable performance as electrocatalysts for water splitting, specifically in the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). acs.orgnih.gov Studies have shown that these nanocrystals are among the most active transition metal arsenides reported for HER. researchgate.netnih.gov When tested for the alkaline OER, the NiAs nanocrystals act as a pre-catalyst, transforming superficially into an active nickel-oxy/hydroxide, which results in an OER activity higher than that of benchmark nickel nanocrystals. acs.orgnih.gov The OER performance was maintained for up to 60 hours of continuous operation. acs.org This research highlights the potential of transition metal arsenides, made accessible through precursors like this compound, as an emerging class of materials for electrocatalytic applications. acs.orgresearchgate.net

Cadmium Arsenide (Cd₃As₂) Nanocrystals in Emerging Technologies

Cadmium Arsenide (Cd₃As₂) is a Dirac semimetal with unique electronic properties, making it a material of interest for next-generation electronic and spintronic devices. The synthesis of high-quality Cd₃As₂ nanocrystals has been challenging due to the lack of convenient arsenic sources. researchgate.net this compound has been identified as a viable precursor to overcome this limitation. researchgate.netresearchgate.net

The colloidal synthesis of Cd₃As₂ nanocrystals can be achieved by reacting this compound with a cadmium precursor. researchgate.net One approach involves the in-situ conversion of this compound into more reactive intermediates using a reducing agent like diisobutylaluminum hydride (DIBAL-H). researchgate.netresearchgate.net This method circumvents the need for notoriously unstable and dangerous precursors, thereby improving the accessibility and safety of producing arsenide-based nanocrystals. researchgate.net The availability of a convenient synthesis route for Cd₃As₂ nanocrystals is expected to accelerate research into their fundamental properties and potential applications in areas such as infrared photon detection and quantum computing. researchgate.netresearchgate.net

Broader Implications for the Synthesis of III-V Semiconductor Nanomaterials

The use of this compound extends beyond specific binary compounds and has broader implications for the synthesis of III-V semiconductor nanomaterials, such as Indium Arsenide (InAs). researchgate.netchemrxiv.orgresearchgate.net These materials are critical for applications in infrared optoelectronics, including communications, fluorescent labeling, and photodetectors. researchgate.net

For years, the synthesis of III-V nanocrystals, particularly InAs, has been dominated by highly reactive and hazardous precursors like tris(trimethylsilyl)arsine. chemrxiv.orgresearchgate.net The reliance on these dangerous reagents has limited the scalability and wider adoption of these syntheses. researchgate.net this compound, being a commercially available, less toxic, and more stable liquid, provides a safer and more economical pathway for producing high-quality III-V nanocrystals. researchgate.netresearchgate.net Research has demonstrated its successful use in preparing InAs nanocrystals with controlled size distributions, showing tunable absorption and emission features across the near-infrared spectrum (750-1450 nm). researchgate.net The adoption of this compound and similar precursors is a crucial step toward making the production of III-V semiconductor nanocrystals more accessible, which could accelerate their integration into various technologies. researchgate.netresearchgate.net

Thin Film Deposition and Doping for Advanced Semiconductor Devices

Atomic Layer Deposition of Arsenic Sulfide (B99878) (As₂S₃) Thin Films

Arsenic Sulfide (As₂S₃) is a chalcogenide glass with applications in photonics and optical signal processing due to its high refractive index and transparency in the infrared region. aip.org Atomic Layer Deposition (ALD) is a precise technique for growing uniform and conformal thin films. This compound has been used as the arsenic precursor, along with hydrogen sulfide (H₂S), in the first reported ALD process for As₂S₃. aip.orgresearchgate.net

A remarkable feature of this process is the exceptionally low deposition temperature of 50 °C, at which amorphous films are successfully grown. aip.orgresearchgate.nethelsinki.fi Higher temperatures did not result in film growth. aip.org The resulting films are smooth, amorphous, and have a high refractive index of 2.3 at a wavelength of 1.0 µm. aip.orgresearchgate.net However, the films contain hydrogen and carbon impurities, likely originating from the dimethylamino ligands of the this compound precursor. aip.org These films are also sensitive to air humidity, leading to oxidation, but their stability can be significantly improved by coating them with a protective aluminum oxide (Al₂O₃) layer. aip.orgresearchgate.nethelsinki.fi

ALD Process ParameterValue/Description
Arsenic PrecursorThis compound
Sulfur PrecursorHydrogen Sulfide (H₂S)
Deposition Temperature50 °C aip.org
Film CompositionAs₂S₃
Film StructureAmorphous aip.org
Refractive Index (at 1.0 µm)2.3 aip.org
Main ImpuritiesCarbon, Hydrogen aip.org

Epitaxial Growth of Gallium Arsenide (GaAs) Layers

Gallium Arsenide (GaAs) is a key direct bandgap semiconductor used in a wide range of electronic and optoelectronic devices, including high-speed transistors and lasers. dtic.mil Epitaxial growth techniques, such as Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapour Deposition (MOCVD), are used to create high-purity, single-crystal GaAs layers. mcmaster.caspbremner.comlanl.gov

This compound has been identified as a viable arsenic source for the atomic layer epitaxy of GaAs. researchgate.net It is noted for its thermal stability over a wide temperature range, having been used for GaAs growth at temperatures around 450 °C. aip.org The use of alkyl-arsenic precursors like this compound can substantially expand the narrow temperature range typically required for atomic layer epitaxy when using conventional precursors like arsine with triethylgallium. researchgate.net This provides greater flexibility in the manufacturing process of GaAs-based devices.

Incorporation and Activation of Arsenic in Cadmium Telluride (CdTe) Layers

Cadmium Telluride (CdTe) is a leading material for thin-film photovoltaic applications. nsf.gov Achieving efficient p-type doping is a critical challenge in enhancing the performance of CdTe solar cells. nrel.gov Arsenic is a promising p-type dopant, but achieving high levels of activation (the fraction of dopant atoms that contribute free charge carriers) can be difficult. nrel.govresearchgate.net

This compound has been studied as a dopant source for incorporating arsenic into epitaxial CdTe layers during a Metal-Organic Chemical Vapour Deposition (MOCVD) process. researchgate.net Research has shown that the effectiveness of arsenic incorporation is highly dependent on the crystallographic orientation of the CdTe layer. researchgate.net The incorporation efficiency increases in the order of (111)B < (211)B < (100) < (310) < (211)A, indicating that the surface crystal structure plays a crucial role in the doping process. researchgate.net

Crystal OrientationRelative Arsenic Incorporation Effectiveness
(111)BLowest
(211)BLow
(100)Medium
(310)High
(211)AHighest

The arsenic concentration in the CdTe layers was found to be proportional to the this compound flow rate to the power of 3/2. researchgate.net After growth, a post-growth annealing step is typically required to activate the incorporated arsenic atoms. Annealing the arsenic-doped CdTe layers in an argon atmosphere resulted in a maximum free charge carrier concentration of (1–2) × 10¹⁷ cm⁻³. researchgate.net These findings demonstrate that this compound is an effective precursor for controlled p-type doping of CdTe, a key step toward improving solar cell efficiency. nsf.govresearchgate.net

Contribution to the Fabrication of Next-Generation Microchip Architectures

This compound, with the chemical formula As(N(CH3)2)3, serves as a critical organometallic precursor in the advanced manufacturing of semiconductor materials, particularly for next-generation microchip technologies. Its primary role is in the deposition of thin films of III-V compound semiconductors, which are materials composed of elements from groups III and V of the periodic table. beneq.com These materials, such as Indium Arsenide (InAs) and Gallium Arsenide (GaAs), are fundamental to high-performance optoelectronic and photonic systems due to their direct bandgap structure, which allows for efficient light emission. beneq.comnih.gov

The compound is utilized in vapor-phase growth processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). nih.govamericanelements.com In these techniques, this compound acts as the arsenic source, reacting with a group III precursor (e.g., an indium or gallium compound) at high temperatures to form a crystalline semiconductor film on a substrate.

A significant advantage of this compound in this field is its favorable safety and handling profile compared to traditional arsenic sources. researchgate.net Historically, the production of arsenide-containing semiconductors relied on highly toxic and gaseous arsine (AsH3) or pyrophoric and unstable precursors like tris(trimethylsilyl)arsine (TMS-As). researchgate.netdtic.mil this compound is a liquid with relatively high stability, making it easier and safer to handle in industrial manufacturing environments. researchgate.net Research has demonstrated its successful application in the synthesis of high-quality InAs nanocrystals, where it reacts with indium chloride in the presence of a reducing agent to form size-tunable quantum dots. researchgate.net This level of control is essential for fabricating the complex, nanoscale architectures required for advanced microprocessors and optoelectronic devices.

Table 1: Comparison of Arsenic Precursors in Semiconductor Manufacturing
PrecursorChemical FormulaPhysical StateKey AdvantagesKey Disadvantages
This compoundAs(N(CH3)2)3LiquidRelatively high stability, easier handling, less toxic than alternatives. researchgate.netMay require reducing agents for reaction activation. researchgate.net
ArsineAsH3GasHigh purity arsenic source.Extremely toxic, hazardous gas. researchgate.net
Tris(trimethylsilyl)arsineAs(Si(CH3)3)3LiquidEffective arsenic source for dehalosilylation reactions. dtic.milPyrophoric, highly reactive, and costly. researchgate.net

Coordination Chemistry and Formation of Metal Complexes

In the realm of coordination chemistry, this compound functions as a ligand—a molecule that binds to a central metal atom to form a coordination complex. uomustansiriyah.edu.iqlibretexts.org As a tertiary arsine, it possesses a lone pair of electrons on the arsenic atom, which it can donate to a metal center, forming a coordinate covalent bond. wikipedia.org This behavior classifies it as a Lewis base and an L-type ligand in the covalent bond classification method. wikipedia.orgmsu.edu The coordination of this compound to metal ions is fundamental to both its role as a semiconductor precursor and its potential use in synthesizing novel inorganic complexes with unique structural and electronic properties.

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound often involves the reaction of the ligand with a metal salt, typically a metal halide, in a suitable solvent. researchgate.net A well-documented example is its use in the synthesis of metal arsenide nanocrystals, which can be considered large coordination complexes or clusters. For instance, high-quality Indium Arsenide (InAs) nanocrystals are synthesized through the reaction of this compound with Indium Chloride (InCl₃) in a high-boiling coordinating solvent such as oleylamine. researchgate.net This reaction may be facilitated by the addition of a reducing agent, like diisobutylaluminum hydride (DIBAL-H), which activates the this compound to form more reactive intermediates. researchgate.net

Table 2: Representative Synthesis of an InAs Nanocrystal Complex
ParameterDescriptionReference
Metal PrecursorIndium Chloride (InCl3) researchgate.net
Ligand/Arsenic SourceThis compound (As(NMe2)3) researchgate.net
SolventOleylamine (OLA) researchgate.net
Activating AgentDiisobutylaluminum hydride (DIBAL-H) researchgate.net
Reaction ConditionsHot-injection method at temperatures ranging from 240 °C to 290 °C. researchgate.net
ProductSize-controlled Indium Arsenide (InAs) nanocrystals. researchgate.net

Evaluation of Ligand Properties in Transition Metal Coordination Chemistry

The properties of this compound as a ligand determine the stability, reactivity, and structure of the metal complexes it forms. Like other tertiary arsines, it is considered a soft ligand according to Hard and Soft Acids and Bases (HSAB) theory, meaning it preferentially binds to soft metal centers. wikipedia.org

Key properties of tertiary arsine ligands compared to their more common phosphine (B1218219) analogues include:

Bonding: The larger size of the arsenic atom compared to phosphorus results in longer metal-arsine (M-As) bonds, typically by about 10 picometers, than corresponding metal-phosphine (M-P) bonds. wikipedia.org

Basicity: Arsine ligands are generally weaker Lewis bases than analogous phosphine ligands. wikipedia.org This weaker donation can lead to more labile (easily displaced) ligands and potentially more reactive metal complexes.

Steric Effects: The size of the three dimethylamino groups creates a specific steric profile around the arsenic donor atom. This steric bulk influences the coordination number of the metal and the geometry of the final complex. The ligand cone angle for arsines is often slightly smaller than for structurally similar phosphines. wikipedia.org

Electronic Properties: Arsines are more resistant to oxidation to the As(V) state than phosphines are to the P(V) state, which can impart greater air stability to their alkyl derivatives. wikipedia.org

These characteristics make this compound a ligand capable of stabilizing low oxidation states of metals and modifying the electronic and steric environment of a metal center, influencing the catalytic activity and physical properties of the resulting coordination compound. nih.gov

Table 3: Comparative Properties of Arsine vs. Phosphine Ligands
PropertyTertiary Arsine Ligands (e.g., R3As)Tertiary Phosphine Ligands (e.g., R3P)Reference
Lewis BasicityWeakerStronger wikipedia.org
Metal-Ligand Bond LengthLonger (M-As)Shorter (M-P) wikipedia.org
Oxidation TendencyMore reluctant to oxidize to As(V).More readily oxidized to P(V). wikipedia.org
Inversion BarrierHigher (~40 kcal/mol), making chiral arsines more optically stable.Lower (~30 kcal/mol). wikipedia.org

Environmental and Handling Considerations for Tris Dimethylamino Arsine in Research Settings

Comparative Safety Profile of Tris(dimethylamino)arsine as a Chemical Precursor

This compound is often presented as a safer alternative to the highly toxic and pyrophoric gas, arsine (AsH₃), traditionally used in metalorganic chemical vapor deposition (MOCVD). myskinrecipes.comlib.state.ma.us However, it is a hazardous compound in its own right, classified as a flammable liquid that is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. gelest.com A significant hazard is its reactivity with water, which can be violent and lead to the release of flammable vapors and hazardous decomposition products. gelest.com

The primary advantage of this compound over arsine lies in its physical state and lower acute inhalation toxicity. Arsine is a gas that is fatal if inhaled and catches fire spontaneously in air, posing severe risks that require extensive engineering controls. airgas.com Other organometallic arsenic precursors, like tertiarybutylarsine (TBAs), are also pyrophoric liquids. rit.edu The comparative safety profiles of these precursors are critical for risk assessment in a research setting. This compound, being a liquid with a lower vapor pressure than gaseous arsine, is generally easier to contain and handle, reducing the immediate risk of widespread atmospheric contamination in case of a leak. lib.state.ma.us

Table 1: Comparative Safety and Physical Properties of Arsenic Precursors

PropertyThis compoundArsine (AsH₃)Tertiarybutylarsine (TBAs)
Physical State Liquid gelest.comGas airgas.comLiquid rit.edu
Flammability Flammable liquid and vapor gelest.comPyrophoric; catches fire spontaneously in air airgas.comPyrophoric; catches fire spontaneously in air rit.edu
Toxicity (Oral) Toxic if swallowed (LD50 oral rat: 48 mg/kg) gelest.comN/A (Gas)Data not readily available
Toxicity (Inhalation) May cause respiratory irritation gelest.comFatal if inhaled airgas.comFumes may cause irritation rit.edu
Reactivity Reacts violently with water gelest.comMay form explosive mixtures with air airgas.comReacts pyrophorically in air rit.edu
Exposure Limits (ACGIH TLV) Not establishedTWA: 0.005 ppm airgas.comNot established

This table is generated based on available data from safety documents and may not be exhaustive. Users should always consult the specific Safety Data Sheet (SDS) for detailed and up-to-date information.

Analysis and Management of Reaction Byproducts and Emissions

The use of this compound in deposition processes invariably generates chemical byproducts and emissions that must be managed to ensure personnel safety and environmental protection. The precursor decomposes upon contact with air and moisture, liberating dimethylamine (B145610) and arsenic oxides (arsenic acids). gelest.com In a controlled MOCVD or atomic layer deposition (ALD) process, the thermal decomposition is more complex but is expected to release the dimethylamino ligands.

The primary byproducts of concern are volatile arsenic-containing species and organic amines. Dimethylamine, a flammable and corrosive gas, is a known decomposition product. gelest.com In research settings, exhaust streams from the deposition chamber must be directed through appropriate abatement systems. This typically involves thermal oxidation (scrubbing) or adsorption on specialized materials to capture arsenic compounds and other hazardous chemicals before venting. lib.state.ma.us

Proper management protocols include:

Engineering Controls : All handling and reactions should be conducted in well-ventilated areas, preferably within a fume hood or a glovebox to prevent vapor accumulation. gelest.com

Waste Disposal : Liquid waste containing this compound or its byproducts must be treated as hazardous waste. gelest.com It should not be disposed of into sewer systems. gelest.com Solid wastes, such as contaminated labware or residues from reactor cleaning, must also be handled and disposed of in accordance with local and national regulations for arsenic-containing materials. epa.gov

Personal Protective Equipment (PPE) : Researchers must use appropriate PPE, including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and protective clothing. gelest.com For situations with potential inhalation exposure, a NIOSH-certified respirator with an organic vapor-amine gas cartridge is recommended. gelest.com

Control of Impurity Incorporation in Synthesized Materials

In semiconductor manufacturing, the intentional introduction of impurities (doping) is essential, but the unintentional incorporation of impurities is a critical challenge that can degrade device performance. The choice of precursor plays a significant role in the purity of the synthesized thin films. For this compound, the primary sources of potential impurities are the carbon and nitrogen atoms from the dimethylamino ((CH₃)₂N) ligands.

During high-temperature deposition processes like MOCVD, the precursor molecule breaks apart. While the goal is to deposit arsenic onto the substrate, fragments of the organic ligands can also be incorporated into the growing film. Carbon incorporation is a well-documented issue with other organometallic precursors and can affect the electrical and optical properties of the semiconductor material. researchgate.net

Strategies to control impurity incorporation when using this compound include:

Optimization of Growth Temperature : The deposition temperature is a critical parameter. It must be high enough to ensure efficient decomposition of the precursor and formation of the desired crystalline material, but not so high that it promotes the breakdown of ligands into forms that are readily incorporated as impurities.

V/III Ratio Adjustment : In the growth of III-V semiconductors (e.g., Gallium Arsenide), the ratio of the Group V precursor (like this compound) to the Group III precursor is carefully controlled. This ratio influences surface chemistry and can be adjusted to minimize the incorporation of impurities from either precursor.

Use of Co-reactants : In some deposition techniques, co-reactants or carrier gases (like hydrogen) are used. These can react with the ligand fragments, forming stable volatile molecules that are more easily removed from the reaction chamber, thereby preventing their incorporation into the film.

Recent research into single-source precursors for materials like silicon carbonitride (SiCN) highlights that the initial molecular structure can influence which bonds (e.g., Si-C vs. Si-N) are preferentially formed in the final material, demonstrating the direct link between precursor chemistry and film purity. researchgate.net While specific studies on impurity levels from this compound are highly application-dependent, the general principles of precursor chemistry suggest that the presence of As-N bonds and methyl groups necessitates careful process optimization to minimize carbon and nitrogen contamination.

Emerging Research Directions and Future Outlook

Strategies for Further Optimization of Tris(dimethylamino)arsine-Based Synthesis Protocols

The optimization of synthesis protocols using this compound, also known by the acronym TDMAAs, is a primary focus of current research, aiming to enhance material quality, improve process efficiency, and ensure reproducibility. A significant area of development is in the synthesis of III-V semiconductor nanocrystals, such as Indium Arsenide (InAs) quantum dots (QDs).

One key strategy involves moving away from hazardous conventional precursors like tris(trimethylsilyl)arsine (TMS₃As) to the safer aminopnictogen chemistry that TDMAAs offers. researchgate.net Researchers have developed a two-step hot-injection method that utilizes TDMAAs as the arsenic source. researchgate.net This process is critically dependent on the use of a reducing agent to reduce the As(+III) center in TDMAAs to As(-III) to facilitate the nucleation of the InAs nanocrystals. researchgate.net

Key Optimization Parameters in Hot-Injection Synthesis:

Reducing Agents: The choice of reducing agent is crucial. Tris(diethylamino)phosphine (B1199214) (P(NEt₂)₃) and diisobutylaluminum hydride (DIBAL-H) have been successfully employed to reduce TDMAAs, yielding InAs quantum dots with size distributions comparable to those produced with more hazardous precursors. researchgate.net

Coordinating Solvents: The selection of coordinating solvents plays a vital role in controlling the nucleation and growth of nanocrystals. The principles learned from analogous systems, such as the synthesis of InP QDs from tris(dimethylamino)phosphine, highlight the importance of solvents like oleylamine (B85491) in enabling successful QD formation.

Temperature and Precursor Stoichiometry: Fine-tuning the core growth temperature and the precise amount of TDMAAs injected allows for control over the size, and therefore the optical properties, of the resulting quantum dots.

Another critical area of optimization lies in its application for Metal-Organic Chemical Vapor Deposition (MOCVD). Understanding the gas-phase decomposition of TDMAAs is essential for rationally designing MOCVD processes. acs.org Theoretical and experimental studies on its decomposition pathways help determine optimal temperature windows and reactor conditions to achieve high-quality epitaxial growth of thin films like Gallium Arsenide (GaAs) and Gallium Nitride Arsenide (GaNAs). researchgate.net By controlling the decomposition byproducts, researchers can minimize carbon and nitrogen incorporation into the growing films, a common challenge with organometallic precursors.

ParameterOptimization StrategyImpact on Synthesis
Precursor ChoiceReplacing TMS₃As with TDMAAsImproves safety and reduces cost of InAs QD synthesis. researchgate.net
Reaction ChemistryIntroduction of a reducing agent (e.g., P(NEt₂)₃, DIBAL-H)Enables the reduction of As(+III) to As(-III) for nanocrystal formation. researchgate.net
Process Conditions (MOCVD)Tuning growth temperature and V/III ratioControls arsenic incorporation and crystalline quality in GaNAs films. researchgate.net
Solvent EnvironmentUse of specific coordinating solvents (e.g., oleylamine)Facilitates controlled nucleation and growth of quantum dots.

Exploration of Novel Material Systems and Compound Classes

The properties of this compound make it a versatile precursor for a range of novel material systems beyond simple binary compounds. Its utility as a CVD and ALD precursor is a key driver in this exploration. strem.com

III-V Quantum Dots and Heterostructures: The most prominent application is in the synthesis of III-V colloidal quantum dots, particularly InAs. These nanomaterials are of great interest for applications in the near-infrared (NIR) spectrum. Research has demonstrated the synthesis of InAs QDs with tunable photoluminescence emission from 880 to 1200 nm. researchgate.net A crucial advancement is the creation of core/shell heterostructures, such as InAs/ZnS or InAs/ZnSe. researchgate.net Encapsulating the InAs core with a wider bandgap shell material like ZnS passivates surface defects, which significantly enhances the photoluminescence quantum yield (PLQY) and stability of the quantum dots, making them more suitable for device applications. researchgate.net

Ternary and Quaternary III-V Alloys: TDMAAs is being explored for the MOCVD growth of complex semiconductor alloys. For instance, it has been used as an arsenic source in the synthesis of nitrogen-rich GaNAs films. researchgate.net These alloys are challenging to synthesize due to the large miscibility gap between GaN and GaAs. However, by using TDMAAs at lower growth temperatures (around 700 °C), researchers have successfully incorporated arsenic into the GaN lattice. researchgate.net This "bandgap engineering" allows for the tuning of the material's electronic and optical properties for specific device applications, such as long-wavelength optoelectronics.

Doping in II-VI and other Semiconductors: The compound also serves as a p-type dopant source. Its controlled decomposition can introduce arsenic atoms into II-VI semiconductor lattices, such as Zinc Selenide (B1212193) (ZnSe), or other compound semiconductors to create p-n junctions, which are the fundamental building blocks of most electronic devices.

Advancements in Device Integration and Performance Enhancements

The development of high-quality materials using this compound is directly translating into advancements in electronic and optoelectronic devices. The unique properties of the synthesized materials, particularly quantum dots, are enabling next-generation performance.

The synthesis of InAs/ZnS(e) core/shell quantum dots that emit in the infrared region is a significant step forward for applications in telecommunications, night vision, and biological imaging. researchgate.net The improved quantum efficiency and stability of these core/shell structures are critical for their integration into devices like light-emitting diodes (LEDs) and photodetectors.

While direct device performance data for TDMAAs-derived materials is emerging, compelling evidence comes from analogous aminopnictogen precursors. For example, InP-based quantum dots synthesized using the safer tris(dimethylamino)phosphine precursor have been integrated into LEDs, resulting in a significant increase in external quantum efficiency (EQE) and brightness. One study demonstrated an improvement in EQE from 0.6% to 3.5% and a brightness increase from 1276 cd·m⁻² to 2355 cd·m⁻². This success provides a clear roadmap for achieving similar or superior performance with InAs QDs derived from TDMAAs, particularly for NIR LEDs, which are in high demand.

Material SystemKey Property EnhancementPotential Device Application
InAs/ZnS(e) Core/Shell QDsTunable NIR emission (880-1200 nm), enhanced PLQY. researchgate.netNIR LEDs, photodetectors, biomedical imaging.
GaNAs Thin FilmsTunable bandgap by controlling As incorporation. researchgate.netLong-wavelength lasers and photodetectors.
Arsenic-doped II-VI MaterialsCreation of p-type semiconductor regions.LEDs, transistors, solar cells.

Theoretical Predictions and Rational Design for New Applications of this compound

Theoretical and computational studies are becoming indispensable for accelerating the discovery and application of new materials based on this compound. These models provide fundamental insights into reaction mechanisms, allowing for the rational design of synthesis processes and the prediction of material properties.

A key area of theoretical investigation is the gas-phase decomposition kinetics of TDMAAs. acs.org By employing ab initio calculations, researchers can map out the reaction pathways and energy barriers for the breakdown of the precursor molecule. nih.gov For instance, studies on analogous amino-based precursors like bis(dimethylamino)silane show that bonds like N-CH₃ can be easier to break than the central Si-N bond. nih.gov Similar calculations for TDMAAs help to predict the dominant decomposition fragments at different temperatures. This knowledge is crucial for MOCVD, as it allows engineers to select process conditions that favor clean decomposition and prevent the incorporation of unwanted impurities like carbon into the final material.

This "bottom-up" understanding allows for the rational design of precursor molecules and synthesis protocols. For example, by modeling how modifications to the ligand structure (e.g., replacing methyl groups with ethyl groups) affect the decomposition temperature and byproducts, new precursors can be designed with properties tailored for specific applications, such as lower-temperature deposition for sensitive substrates.

Furthermore, theoretical modeling can predict the electronic and crystallographic properties of yet-to-be-synthesized materials. For example, density functional theory (DFT) can be used to predict the band structure of novel ternary alloys made using TDMAAs, guiding experimental efforts toward materials with desirable optoelectronic properties. This synergy between theoretical prediction and experimental synthesis is crucial for efficiently exploring the vast landscape of possible new materials and rationally designing the next generation of semiconductor devices.

Q & A

Basic: What are the key advantages of using tris(dimethylamino)arsine (TDMAAs) over traditional arsenic precursors in nanocrystal synthesis?

TDMAAs offers reduced toxicity, commercial availability, and cost-effectiveness compared to pyrophoric precursors like tris(trimethylsilyl)arsine. It enables safer synthesis of InAs nanocrystals (NCs) while maintaining compatibility with reducing agents such as alane N,N-dimethylethylamine. Studies highlight its role in reducing hazardous waste and enabling scalable synthesis protocols .

Methodological Note : When substituting traditional precursors, ensure rigorous purification of TDMAAs to avoid dimethylamine byproducts, which can affect reaction kinetics.

Advanced: How does ZnCl₂ modulate the optical and structural properties of InAs NCs synthesized with TDMAAs?

ZnCl₂ acts as a size-focusing agent and surface passivator. Key effects include:

  • Size distribution : Reduces polydispersity from ±15% to ±5% (by TEM) via selective etching of smaller NCs.
  • Optimal concentration : 0.2 mmol ZnCl₂ enhances photoluminescence (PL) quantum yield (QY) by ~40% compared to ZnCl₂-free syntheses.
  • Surface passivation : Zn²⁺ coordinates with surface arsenic vacancies, reducing non-radiative recombination (verified by XPS and PL lifetime analysis) .

Experimental Design : Use a molar ratio of TDMAAs:ZnCl₂ = 1:0.5–1.5 for optimal results. Monitor reaction progress via in-situ UV-Vis spectroscopy.

Basic: What spectroscopic and structural characterization techniques are critical for analyzing TDMAAs-derived InAs NCs?

  • TEM/HRTEM : For size distribution and lattice structure (e.g., zinc-blende vs. wurtzite phases).
  • PL Spectroscopy : To assess emission wavelength (tunable from 1,000–1,400 nm) and QY.
  • XRD : Confirms crystallinity and phase purity.
  • FTIR/XPS : Detects surface ligands and oxidation states (e.g., As³⁻ vs. As⁰) .

Data Contradiction Alert : PL QY discrepancies across studies (10–40%) often stem from variations in ligand exchange protocols or incomplete surface passivation .

Advanced: What mechanistic insights explain the inferior optical performance of TDMAAs-derived NCs compared to trimethylsilyl-based precursors?

TDMAAs has lower As precursor reactivity, leading to:

  • Slower nucleation : Results in broader size distributions unless additives like ZnCl₂ are used.
  • Surface defects : Residual dimethylamino ligands create trap states, reducing QY.
  • Mitigation Strategy : Post-synthetic treatments with HF or thiols improve surface passivation .

Research Gap : The role of solvent polarity (e.g., octadecene vs. squalane) in modulating TDMAAs decomposition kinetics remains understudied.

Basic: How is TDMAAs utilized in chemical vapor deposition (CVD) technologies?

TDMAAs serves as a volatile arsenic precursor in metalorganic CVD (MOCVD) and atomic layer deposition (ALD) for:

  • III-V semiconductors : Growth of GaAs or InAs thin films.
  • Decomposition pathway : Thermal cleavage of As–N bonds at 250–400°C releases reactive As species.
  • Advantage : Lower decomposition temperature than arsine (AsH₃), reducing energy costs .

Safety Note : Use inert gas purging and cold traps to handle residual dimethylamine byproducts.

Advanced: Why do TDMAAs-based syntheses struggle with multi-shell architectures (e.g., InAs/ZnSe/ZnS)?

  • Reactivity mismatch : TDMAAs’ lower reactivity complicates sequential shell growth compared to trimethylsilyl precursors.
  • Interfacial defects : Poor lattice matching between InAs cores and ZnSe shells without intermediate alloyed layers.
  • Solution : Introduce dual precursors (e.g., TDMAAs + Zn(stearate)₂) to balance nucleation and growth rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.